Mometasone furoate is derived from the natural steroid hormones produced by the adrenal cortex, specifically designed to mimic their effects while minimizing side effects. It belongs to the class of drugs known as corticosteroids, specifically glucocorticoids, which are characterized by their potent anti-inflammatory and immunosuppressive properties. Mometasone furoate has been utilized in various formulations, including nasal sprays, topical creams, and inhalers for treating conditions such as asthma, allergic rhinitis, and dermatitis .
The synthesis of mometasone furoate involves several key steps:
Mometasone furoate has a complex molecular structure characterized by the following features:
The three-dimensional structure can be visualized using X-ray crystallography data, which reveals its conformation in relation to the glucocorticoid receptor .
Mometasone participates in various chemical reactions relevant to its pharmacodynamics:
Mometasone exerts its effects through several mechanisms:
Mometasone exhibits several notable physical and chemical properties:
Mometasone has a wide range of applications in clinical settings:
Mometasone furoate (MF) is a synthetic corticosteroid with the systematic name 9α,21-dichloro-11β,17α-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17α-(2-furoate). Its molecular formula is C27H30Cl2O6, yielding a molecular weight of 521.43 g/mol [1] [6]. The core structure is a pregnane backbone modified with critical stereochemical features:
Table 1: Key Molecular Descriptors of Mometasone Furoate
Property | Value |
---|---|
Empirical Formula | C27H30Cl2O6 |
Molecular Weight | 521.43 g/mol |
CAS Registry Number | 83919-23-7 |
Stereochemistry | 9α-Cl, 11β-OH, 16α-CH3, 17α-ester |
X-ray Crystallography | Confirms trans A/B ring fusion and chair conformation of Ring C [2] |
The absolute configuration at C8 (R), C9 (S), C10 (S), C13 (S), C14 (S), C16 (R), and C17 (R) stabilizes the molecule in a bioactive conformation for GR docking [1] [6].
Industrial synthesis of MF employs 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM) as a key intermediate [2] [7]. Two primary routes dominate production:
Route 1: Epoxide Opening and Furoylation
Route 2: Late-Stage Chlorination
Impurity Profiling: Synthesis generates impurities like Mometasone EP Impurity C (21-chloro derivative) and difuroate enol ether, requiring rigorous HPLC purification [2]. Recent optimizations achieve multi-gram yields via controlled acylation (2-furoyl chloride/Et3N/DMAP in CH2Cl2) and hydrolysis of enol ether byproducts [2] [7].
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
Epoxide Opening | HBr in acetic acid, 25°C | Forms bromohydrin intermediate |
11β-Hydroxylation | CrCl3·6H2O, Zn, thioglycolic acid | Dehalogenation to 11β-alcohol |
C11 Oxidation | PCC in CH2Cl2 | Converts alcohol to ketone |
C17 Esterification | 2-Furoyl chloride, Et3N, DMAP | Installs furoate moiety |
C21 Chlorination | MsCl/DMAP followed by LiCl | Introduces 21-chloro group |
Solubility and Lipophilicity: MF is practically insoluble in water (<0.1 μg/mL) but soluble in organic solvents like dichloromethane, ethanol, and DMSO. Its log P (octanol/water) is ~3.5, facilitating membrane permeation [1] [4].
Degradation Kinetics:
Stabilization Strategies:
Table 3: Major Degradation Products and Formation Pathways
Degradant | Structure | Formation Pathway |
---|---|---|
9,11-Epoxy MF | Epoxide at C9-C11 | Base-catalyzed intramolecular rearrangement |
6β-Hydroxy MF | 6β-OH substitution | Photolytic oxidation |
21-Dechloro MF | Loss of C21 chloro group | Hydrolysis |
Difuroate enol ether | C17/C21 difuroate with enol ether | Over-acylation during synthesis [2] |
MF’s high GR affinity (RRA = 2244 vs. dexamethasone = 100) arises from synergistic modifications [5] [9]:
Metabolite Activities:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2